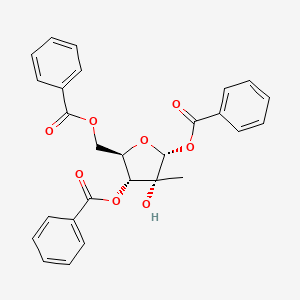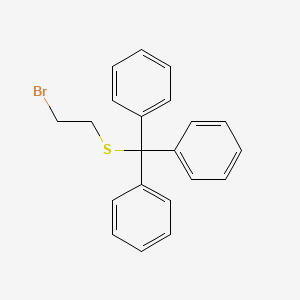
1-(2-Iodoethyl)-2-octylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Iodoethyl)-2-octylbenzene, also known as IOB, is a synthetic organic compound that is widely used in scientific research. IOB is a member of the alkylbenzene family and is typically synthesized through a multistep process. This compound has been the focus of many studies due to its unique properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Polymorphism Induced by Halogen Bonding : Research by Raatikainen and Rissanen (2009) explored the role of halogen bonding in inducing polymorphism. They studied co-crystals of 1-iodo-3,5-dinitrobenzene and 1,4-diazabicyclo[2.2.2]octane, finding diverse intermolecular halogen bond motifs, which is relevant in understanding the structural aspects of similar compounds like 1-(2-Iodoethyl)-2-octylbenzene (Raatikainen & Rissanen, 2009).
Synthesis and Reactivity Studies : Various studies have focused on the synthesis and reactivity of iodobenzene derivatives, which are closely related to 1-(2-Iodoethyl)-2-octylbenzene. For example, the work by Ngatimin et al. (2013) on iodobenzene-catalyzed synthesis of complex organic structures demonstrates the utility of such compounds in organic synthesis (Ngatimin et al., 2013).
Catalysis and Reaction Mechanisms : Studies like that by Seidel, Laurich, and Fürstner (2004) have investigated the use of related compounds in catalysis, specifically in iron-catalyzed cross-coupling reactions. This research can provide insights into how 1-(2-Iodoethyl)-2-octylbenzene might behave in similar chemical environments (Seidel, Laurich, & Fürstner, 2004).
Material Science Applications : Research by Fu et al. (2007) on the dielectric anisotropy of homochiral trinuclear nickel(II) complexes provides insights into the potential material science applications of structurally similar compounds like 1-(2-Iodoethyl)-2-octylbenzene (Fu et al., 2007).
Biodegradation and Environmental Applications : The study of the biodegradation of hydrocarbons by Govarthanan et al. (2017) can provide context for the environmental impact and degradation pathways of related organic compounds, including 1-(2-Iodoethyl)-2-octylbenzene (Govarthanan et al., 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-Iodoethyl)-2-octylbenzene involves the alkylation of 1-octylbenzene with 2-iodoethane using a strong base such as potassium tert-butoxide.", "Starting Materials": [ "1-octylbenzene", "2-iodoethane", "potassium tert-butoxide", "anhydrous solvent (e.g. THF)" ], "Reaction": [ "Add 1-octylbenzene and anhydrous solvent to a reaction flask.", "Add potassium tert-butoxide to the reaction flask and stir for 10-15 minutes.", "Add 2-iodoethane dropwise to the reaction mixture and stir for several hours at room temperature.", "Quench the reaction with water and extract the organic layer.", "Dry the organic layer with anhydrous sodium sulfate and filter.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography to obtain 1-(2-Iodoethyl)-2-octylbenzene." ] } | |
CAS-Nummer |
162358-96-5 |
Molekularformel |
C₁₆H₂₅I |
Molekulargewicht |
344.27 |
Synonyme |
Fingolimod Impurity 8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1145261.png)


![2-(1'-Hydroxy-7'-methoxy-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-naphthalen]-1'-yl)acetonitrile](/img/structure/B1145274.png)